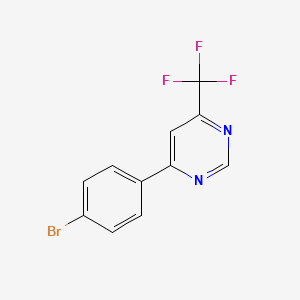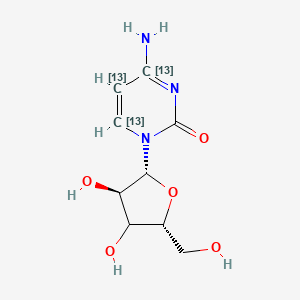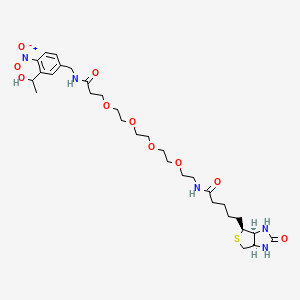
PC-Biotin-PEG4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC-Biotin-PEG4 is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer arm. This compound is used for biotinylation, which is the process of attaching biotin to proteins, antibodies, or other molecules. The PEG spacer arm imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing the stability of the labeled proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PC-Biotin-PEG4 is typically synthesized by reacting biotin with a PEG4 linker. The reaction involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amino groups in proteins or other molecules. The reaction is carried out in a pH 7-9 buffer, such as phosphate-buffered saline (PBS), and the NHS ester is dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The product is then purified using techniques such as dialysis or desalting to remove any unreacted reagents .
Analyse Chemischer Reaktionen
Types of Reactions
PC-Biotin-PEG4 undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Reactions: The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Common Reagents and Conditions
Substitution Reactions: NHS esters, primary amines, pH 7-9 buffers (e.g., PBS), DMSO, DMF.
Click Reactions: Copper catalysts, azide-containing molecules, appropriate solvents.
Major Products Formed
Substitution Reactions: Biotinylated proteins or other biotinylated molecules.
Click Reactions: Triazole-linked biotinylated molecules.
Wissenschaftliche Forschungsanwendungen
PC-Biotin-PEG4 has a wide range of applications in scientific research:
Wirkmechanismus
PC-Biotin-PEG4 exerts its effects through the biotin-avidin interaction. Biotin binds with high affinity to avidin or streptavidin, forming a stable complex. This interaction is used to immobilize or detect biotinylated molecules in various assays. The PEG spacer arm enhances the solubility and reduces the steric hindrance, allowing for more efficient binding and detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG4-NHS Ester: Similar in structure and function, used for biotinylation of proteins and other molecules.
Biotin-PEG4-Alkyne: Contains an alkyne group for click chemistry applications.
Biotin-PEG4-1,8-Naphthalimide: A derivative with dual targeting of ferroptosis and DNA, used as an antitumor agent.
Uniqueness
PC-Biotin-PEG4 is unique due to its combination of biotin and a PEG4 spacer arm, which imparts water solubility and reduces aggregation. This makes it particularly useful for biotinylation of proteins and other molecules that require enhanced solubility and stability .
Eigenschaften
Molekularformel |
C30H47N5O10S |
|---|---|
Molekulargewicht |
669.8 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(1-hydroxyethyl)-4-nitrophenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H47N5O10S/c1-21(36)23-18-22(6-7-25(23)35(40)41)19-32-28(38)8-10-42-12-14-44-16-17-45-15-13-43-11-9-31-27(37)5-3-2-4-26-29-24(20-46-26)33-30(39)34-29/h6-7,18,21,24,26,29,36H,2-5,8-17,19-20H2,1H3,(H,31,37)(H,32,38)(H2,33,34,39)/t21?,24-,26-,29-/m0/s1 |
InChI-Schlüssel |
HVFZMBBYSOKDJU-ZACHDZNLSA-N |
Isomerische SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


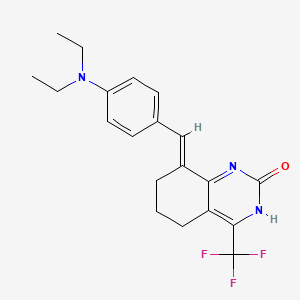
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
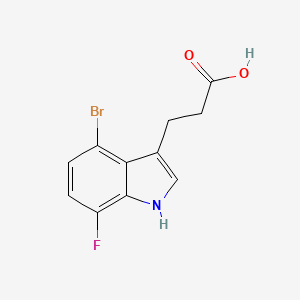
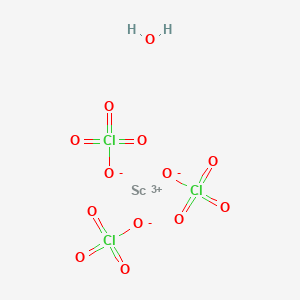
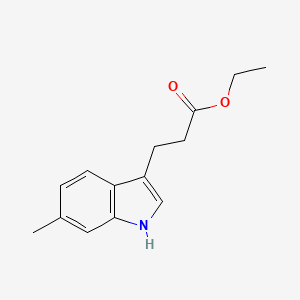
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
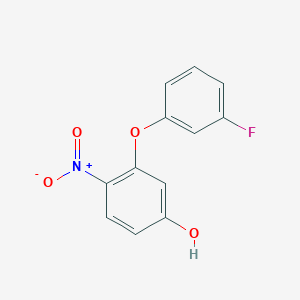
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)
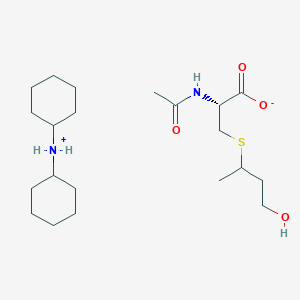
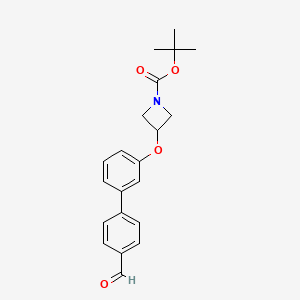
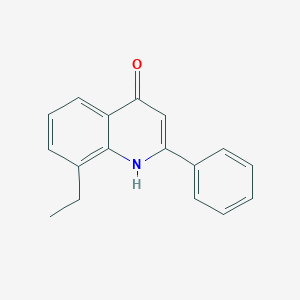
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)
